(2-(Methylthio)pyrimidin-5-yl)methanol
CAS No.: 19858-50-5
Cat. No.: VC20749242
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19858-50-5 |
|---|---|
| Molecular Formula | C6H8N2OS |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)methanol |
| Standard InChI | InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 |
| Standard InChI Key | ZEIJWLQVULZDCE-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C=N1)CO |
| Canonical SMILES | CSC1=NC=C(C=N1)CO |
Introduction
Chemical Identity and Structural Information
(2-(Methylthio)pyrimidin-5-yl)methanol is a heterocyclic organic compound with a six-membered pyrimidine ring as its core structure. The compound features two nitrogen atoms at positions 1 and 3 of the ring, a methylthio group (SCH₃) at position 2, and a hydroxymethyl group (CH₂OH) at position 5. This structural arrangement gives the molecule distinct chemical properties and reactivity patterns that make it useful in various chemical applications and syntheses .
Chemical Identifiers
The compound is identified by various systematic and registry designations that help in its unambiguous identification across chemical databases and literature. These identifiers are essential for researchers working with this compound.
| Identifier Type | Value |
|---|---|
| Chemical Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| CAS Number | 19858-50-5 |
| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)methanol |
| Standard InChI | InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 |
| InChI Key | ZEIJWLQVULZDCE-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C=N1)CO |
Synonyms and Alternative Names
The compound is known by several synonyms in chemical literature and commercial catalogs, which can be useful when searching for this compound across different sources:
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5-Pyrimidinemethanol, 2-(Methylthio)- (8Ci,9CI)
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(2-(Methylthio)Pyrimidin-5-Yl)Methanol
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5-Hydroxymethyl-2-Methylthiopyrimidine
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5-Pyrimidinemethanol,2-(Methylthio)-
Physicochemical Properties
Understanding the physicochemical properties of (2-(Methylthio)pyrimidin-5-yl)methanol is crucial for predicting its behavior in chemical reactions, formulations, and biological systems. These properties influence its solubility, stability, and potential interactions with other molecules.
Physical State and Appearance
Limited information is available regarding the physical appearance of pure (2-(Methylthio)pyrimidin-5-yl)methanol. Commercial sources typically provide it as a research chemical without detailed descriptions of its physical state .
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that are relevant to its handling, storage, and use in chemical processes:
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 322.8±17.0 °C at 760 mmHg | Calculated value |
| Melting Point | Not specified in available data | - |
| Density | 1.30±0.1 g/cm³ at 20°C, 760 Torr | Calculated value |
| Flash Point | Not specified in available data | - |
Chemical Reactivity and Functional Properties
The chemical behavior of (2-(Methylthio)pyrimidin-5-yl)methanol is determined by its functional groups and their positions within the molecule. Understanding these reactivity patterns is essential for its application in synthetic chemistry and other fields.
Reactive Centers
(2-(Methylthio)pyrimidin-5-yl)methanol contains several reactive centers that can participate in different types of chemical transformations:
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The hydroxyl group of the hydroxymethyl substituent can undergo typical alcohol reactions, including oxidation, esterification, and etherification.
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The methylthio group can participate in nucleophilic aromatic substitution reactions.
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The pyrimidine ring contains nitrogen atoms that can serve as weak bases or nucleophiles in certain reactions.
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The CH₂ group of the hydroxymethyl moiety represents a potentially reactive benzylic-type position .
Synthesis and Preparation
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| Signal Word | Warning |
Precautionary Measures
The compound requires specific precautionary measures for safe handling:
| Precautionary Statement | Code | Description |
|---|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Related Compounds and Structural Analogs
Several structural analogs of (2-(Methylthio)pyrimidin-5-yl)methanol appear in the chemical literature and commercial catalogs. Comparing these compounds provides insight into structure-property relationships and potential applications.
(2-Methylpyrimidin-5-yl)methanol
This analog (CAS: 2239-83-0) differs from our target compound by having a methyl group at position 2 instead of a methylthio group. Its properties include:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.141 |
| Melting Point | 102-103°C |
| Boiling Point | 236.9±15.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
The replacement of the methylthio group with a methyl group reduces the molecular weight and likely affects the compound's solubility profile and reactivity patterns .
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
This compound (CAS: 17759-40-9) maintains the methylthio group at position 2 but adds a methyl group at position 4 of the pyrimidine ring:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| CAS Number | 17759-40-9 |
The additional methyl group increases the molecular weight and likely affects the electronic properties of the pyrimidine ring, potentially altering its reactivity and biological properties .
(4-(ethylamino)-2-(Methylthio)pyrimidin-5-yl)methanol
This more complex analog (CAS: 185040-34-0) contains both a methylthio group at position 2 and an ethylamino group at position 4:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃N₃OS |
| Molecular Weight | 199.27 |
| CAS Number | 185040-34-0 |
The addition of the ethylamino group significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing its ability to interact with biological targets .
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